molecular formula C10H12FNO3S2 B2549301 4-(Cyclopentylcarbamoyl)thiophene-2-sulfonyl fluoride CAS No. 2138176-19-7

4-(Cyclopentylcarbamoyl)thiophene-2-sulfonyl fluoride

Cat. No. B2549301
CAS RN: 2138176-19-7
M. Wt: 277.33
InChI Key: PSFVKADIPLNZBN-UHFFFAOYSA-N
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Description

4-(Cyclopentylcarbamoyl)thiophene-2-sulfonyl fluoride, also known as CPCTS, is a chemical compound that has been used extensively in scientific research. It is a potent inhibitor of various enzymes, making it an important tool for studying their function and potential therapeutic applications. In

Future Directions

Thiophene-based analogs have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The development of selective optical signaling systems for ion detection using thiophene derivatives is an emerging subject of interest in research . This suggests that “4-(Cyclopentylcarbamoyl)thiophene-2-sulfonyl fluoride” and similar compounds may have promising applications in the future.

properties

IUPAC Name

4-(cyclopentylcarbamoyl)thiophene-2-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO3S2/c11-17(14,15)9-5-7(6-16-9)10(13)12-8-3-1-2-4-8/h5-6,8H,1-4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSFVKADIPLNZBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CSC(=C2)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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